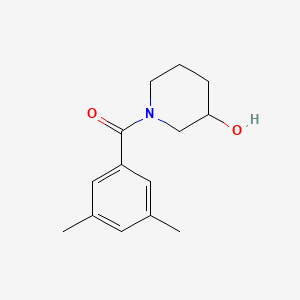
1-(3,5-Dimethylbenzoyl)piperidin-3-ol
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Chemical Reactions Analysis
Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization : The synthesis of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol and related compounds has been extensively studied. For instance, compounds like 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides were synthesized by converting various organic acids into esters, hydrazides, and thiols. The synthesis involved the use of N,N-dimethylformamide (DMF) and sodium hydride (Khalid et al., 2016).
Molecular Structure Investigations : Studies involving molecular structure investigations, such as X-ray crystallography combined with Hirshfeld and DFT calculations, have been conducted on compounds incorporating pyrazole/piperidine/aniline moieties. These investigations provide insights into intermolecular interactions and electronic properties of such compounds (Shawish et al., 2021).
Chemical Properties and Reactions
Sulphur-Transfer Reactions : Piperidine derivatives have been used as sulfur-transfer reagents in reactions with diamines. These reactions lead to the preparation of sulfur-nitrogen heterocycles, which are significant in chemical synthesis (Bryce, 1984).
Crystal and Molecular Structure Studies : The crystal and molecular structures of derivatives of piperidine have been characterized by spectroscopic techniques and X-ray diffraction studies. These studies reveal details like the conformation of the piperidine ring and the geometry around specific atoms, contributing to understanding the compound's chemical behavior (Naveen et al., 2015).
Applications in Drug Synthesis and Medicinal Chemistry
Synthesis of Analogs of Existing Drugs : Piperidine derivatives have been synthesized as analogs of existing drugs. For example, new analogs of diphenylpyraline were prepared by converting dihydropyridine-thiones to isomeric piperidin-4-ols and subsequently methylating them. These compounds were examined for antimycobacterial activity, showcasing their potential in medicinal chemistry (Weis et al., 2003).
Pharmacokinetic Characterization and Effect on Diseases : Studies include pharmacokinetic characterization and the assessment of effects on specific diseases like breast tumor metastasis. For instance, compounds like N-(3,5-dimethylphenyl)-1-(4-isopropylphenyl)-5-(piperidin-4-yl)-1H-pyrazole-4-carboxamide were synthesized and tested for their inhibitory effects on cell invasion, migration, and adhesion, as well as their impact on angiogenesis and tumor volumes in animal models (Wang et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3,5-dimethylphenyl)-(3-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-6-11(2)8-12(7-10)14(17)15-5-3-4-13(16)9-15/h6-8,13,16H,3-5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUPXNGTBBTXRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCCC(C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylbenzoyl)piperidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



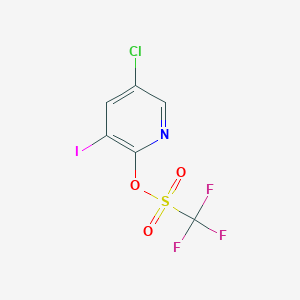

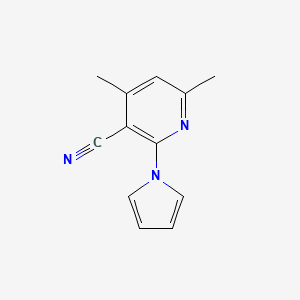
![6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1463457.png)
![6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine](/img/structure/B1463458.png)
![(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1463459.png)
![2-[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-4-yl]ethanol](/img/structure/B1463461.png)
amine hydrochloride](/img/structure/B1463462.png)
![[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]methylamine](/img/structure/B1463468.png)
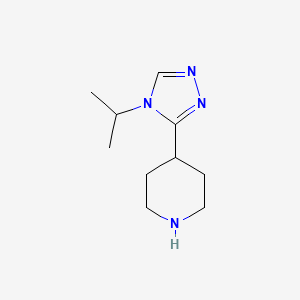
![4-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1463470.png)
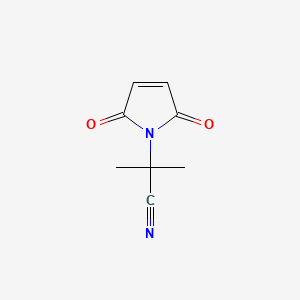
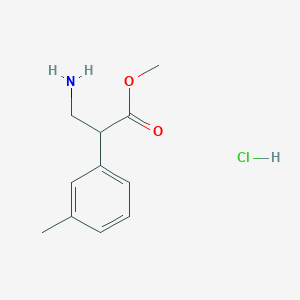
![5-Phenyl-[1,2,4]oxadiazole-3-carboxylic acid butylamide](/img/structure/B1463475.png)